6-chloro-N-methylpyridazin-3-amine

説明

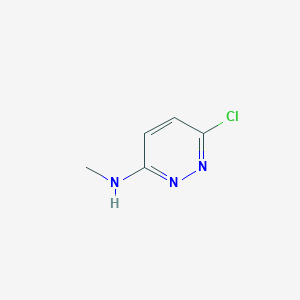

6-Chloro-N-methylpyridazin-3-amine (CAS: 14959-32-1) is a pyridazine derivative with the molecular formula C₅H₆ClN₃ and a molecular weight of 143.57 g/mol . It is primarily used in research settings, with strict storage guidelines: solutions are stable for 6 months at -80°C or 1 month at -20°C . Its structure features a chlorine atom at position 6 and a methylamino group at position 3 on the pyridazine ring, making it a versatile intermediate for synthesizing pharmacologically relevant compounds.

特性

IUPAC Name |

6-chloro-N-methylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-7-5-3-2-4(6)8-9-5/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSYIVAZIINDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343261 | |

| Record name | 6-Chloro-N-methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>21.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808610 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14959-32-1 | |

| Record name | 6-Chloro-N-methyl-3-pyridazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14959-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-6-(methylamino)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

6-Chloro-N-methylpyridazin-3-amine can be synthesized from 3,6-dichloropyridazine and methylamine . The reaction typically involves the nucleophilic substitution of one of the chlorine atoms in 3,6-dichloropyridazine by the methylamine group. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize efficiency and minimize costs. The compound is often produced in bulk quantities and stored under inert gas (nitrogen or argon) at low temperatures (2–8 °C) to maintain its stability .

化学反応の分析

Types of Reactions

6-Chloro-N-methylpyridazin-3-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles.

Condensation Reactions: It can react with carbonyl compounds (e.g., aldehydes, ketones) to form imines.

Alkylation Reactions: The amino group can be alkylated using alkylating agents to form substituted amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Condensation Reactions: Typically carried out in the presence of a base or acid catalyst.

Alkylation Reactions: Alkylating agents such as alkyl halides are used under basic conditions.

Major Products Formed

Nucleophilic Substitution: Substituted pyridazines with various functional groups.

Condensation Reactions: Imines and related compounds.

Alkylation Reactions: Substituted amines with different alkyl groups.

科学的研究の応用

6-Chloro-N-methylpyridazin-3-amine is used in a variety of scientific research applications, including:

作用機序

The mechanism of action of 6-chloro-N-methylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects .

類似化合物との比較

Comparison with Similar Pyridazine Derivatives

Structural Analogs and Key Differences

The following table summarizes structural analogs of 6-chloro-N-methylpyridazin-3-amine, highlighting substituent variations, molecular properties, and applications:

Key Comparative Insights

Electronic and Steric Effects

- 6-Chloro-N,N-dimethylpyridazin-3-amine (CAS 7145-60-0) replaces the methylamino group with a dimethylamino group, increasing electron density at position 3. This enhances nucleophilicity and may improve binding in catalytic or receptor-based applications .

- 6-Chloro-N-(cyclohexylmethyl)pyridazin-3-amine (CAS 845736-79-0) introduces a bulky cyclohexylmethyl group, which reduces solubility but increases lipophilicity, making it suitable for membrane-permeable drug candidates .

Positional Isomerism

Research Implications

- Biological Activity : Substitutions at position 3 (e.g., aryl or heterocyclic groups) are critical for modulating interactions with biological targets, as seen in imidazo[1,2-a]pyridine derivatives (e.g., CAS 879611-58-2) .

- Crystallography : Hydrogen-bonding patterns in analogs like 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine (Acta Cryst. E68, o438–o439) reveal stable crystal lattices, aiding in material design .

生物活性

6-Chloro-N-methylpyridazin-3-amine is a heterocyclic compound with significant potential in various biological applications. Its unique structure allows it to interact with numerous biological targets, influencing enzymatic activities and cellular processes. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClN

- Molecular Weight : 143.57 g/mol

The precise molecular targets of this compound are not fully elucidated; however, it is known to interact with various enzymes and proteins, potentially leading to modulation of their activity. The compound may inhibit or modify the function of enzymes involved in metabolic pathways, particularly those related to pyridazine metabolism.

Cellular Interactions

Research indicates that this compound influences several cellular processes:

- Gene Expression : The compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis, indicating a role in cellular proliferation and survival.

- Metabolic Regulation : It interacts with metabolic enzymes, affecting metabolite levels within cells. This interaction may lead to significant changes in cellular metabolism, impacting overall cell function.

Case Studies and Experimental Data

-

Enzymatic Activity :

- Studies have demonstrated that this compound can inhibit specific enzymes critical for cellular signaling pathways. For instance, it was observed to bind to the active site of certain enzymes, leading to reduced enzymatic activity.

- Cell Culture Studies :

-

Comparative Analysis :

- When compared with structurally similar compounds, this compound demonstrated unique biological properties due to its specific substitution pattern. This uniqueness enhances its reactivity and stability, making it a valuable candidate for further medicinal chemistry research.

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Enzyme Interaction | Inhibits specific enzymes involved in metabolic pathways |

| Gene Regulation | Alters expression of genes related to cell cycle and apoptosis |

| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines |

| Metabolic Effects | Modulates metabolic enzyme activity leading to changes in metabolite levels |

Future Directions

Ongoing research is essential to fully understand the mechanisms underlying the biological activity of this compound. Investigations into its pharmacokinetics, potential therapeutic applications, and detailed interaction studies with specific receptors will provide deeper insights into its utility in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。